molecular formula C22H24N8 B15120445 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B15120445
M. Wt: 400.5 g/mol
InChI Key: KJTNUDMRSJQQAK-UHFFFAOYSA-N
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Description

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole and pyridazine rings, followed by their coupling with piperazine and cyclopentapyridine moieties. Reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its plant growth-stimulating effects could be due to the modulation of plant hormone pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

  • 3,5-dimethyl-1H-pyrazole
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C22H24N8

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-7-6-20(25-26-21)28-8-10-29(11-9-28)22-18(14-23)13-17-4-3-5-19(17)24-22/h6-7,12-13H,3-5,8-11H2,1-2H3

InChI Key

KJTNUDMRSJQQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N)C

Origin of Product

United States

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